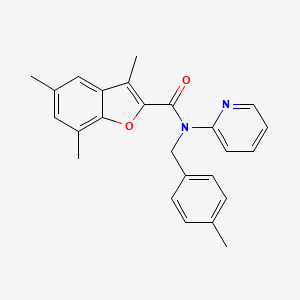![molecular formula C24H20N2O4S B11355574 Ethyl 4-(4-methylphenyl)-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11355574.png)
Ethyl 4-(4-methylphenyl)-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene carboxylates. This compound is characterized by its unique structure, which includes a thiophene ring, an oxazole moiety, and various aromatic groups. Such compounds are often of interest in the fields of medicinal chemistry and materials science due to their potential biological activities and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxazole Moiety: This step often involves the reaction of a nitrile with an appropriate amine in the presence of a catalyst.
Coupling Reactions: The final steps usually involve coupling reactions to attach the various aromatic groups to the thiophene and oxazole rings.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysis: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-2-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.
METHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and aromatic rings, which can impart distinct chemical and biological properties.
特性
分子式 |
C24H20N2O4S |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
ethyl 4-(4-methylphenyl)-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H20N2O4S/c1-3-29-24(28)21-18(16-11-9-15(2)10-12-16)14-31-23(21)25-22(27)19-13-20(30-26-19)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,25,27) |
InChIキー |
MJUPQWSNTGPDAP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B11355496.png)
![Ethyl 5-acetyl-4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11355508.png)
![1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine](/img/structure/B11355510.png)
![N-benzyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11355521.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11355524.png)

![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355532.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethoxybenzamide](/img/structure/B11355539.png)
![N-[(5-bromofuran-2-yl)methyl]-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B11355541.png)

![5-chloro-2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11355548.png)
![N-(Adamantan-1-YL)-1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide](/img/structure/B11355557.png)
![4-nitro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11355558.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355563.png)
